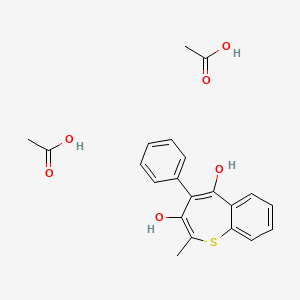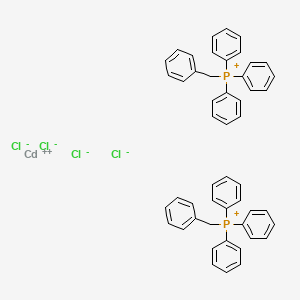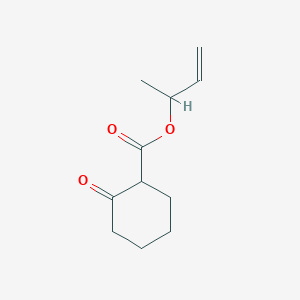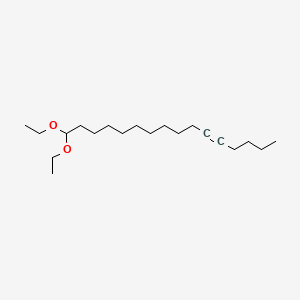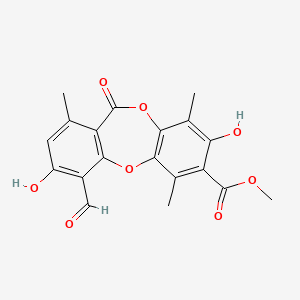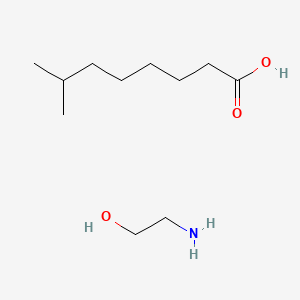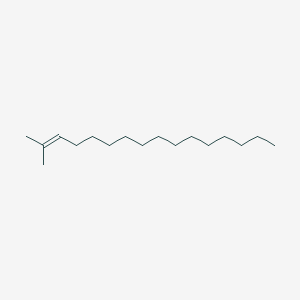![molecular formula C35H36O14 B14456054 Podophyllotoxin-salicyliden-glucosid [German] CAS No. 73839-75-5](/img/structure/B14456054.png)
Podophyllotoxin-salicyliden-glucosid [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Podophyllotoxin-salicyliden-glucosid is a compound derived from podophyllotoxin, a naturally occurring lignan extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin is known for its significant antineoplastic and antiviral properties . The compound has been widely studied for its potential therapeutic applications, particularly in the field of cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin-salicyliden-glucosid involves several steps, starting from the extraction of podophyllotoxin from Podophyllum species. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate podophyllotoxin from the plant material . The isolated podophyllotoxin is then subjected to chemical modifications to introduce the salicyliden-glucosid moiety.
One common method involves the reaction of podophyllotoxin with salicylaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene . The resulting product is then purified using chromatographic techniques to obtain pure podophyllotoxin-salicyliden-glucosid.
Industrial Production Methods
Industrial production of podophyllotoxin-salicyliden-glucosid follows similar synthetic routes but on a larger scale. The process involves the use of large-scale extraction equipment and reactors to handle the increased volume of reactants and solvents. The purification steps are also scaled up using industrial chromatography systems to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Podophyllotoxin-salicyliden-glucosid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the compound with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of podophyllotoxin-salicyliden-glucosid can lead to the formation of quinones, while reduction can yield alcohol derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and specificity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Podophyllotoxin-salicyliden-glucosid exerts its effects by targeting specific molecular pathways involved in cell division and DNA replication. The compound binds to tubulin, a protein essential for microtubule formation, thereby inhibiting the polymerization of microtubules and preventing cell division . Additionally, it inhibits the enzyme DNA topoisomerase II, leading to the stabilization of the DNA-topoisomerase complex and the induction of DNA breaks . These actions result in cell cycle arrest and apoptosis, making podophyllotoxin-salicyliden-glucosid a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Podophyllotoxin-salicyliden-glucosid is unique compared to other similar compounds due to its specific chemical structure and biological activity. Some similar compounds include:
Podophyllotoxin-salicyliden-glucosid stands out due to its enhanced biological activity and reduced side effects compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
73839-75-5 |
|---|---|
Molekularformel |
C35H36O14 |
Molekulargewicht |
680.6 g/mol |
IUPAC-Name |
(5R,5aR,8aR,9R)-5-[[(6R,7R,8R)-7,8-dihydroxy-2-(2-hydroxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C35H36O14/c1-40-23-8-15(9-24(41-2)31(23)42-3)26-17-10-21-22(46-14-45-21)11-18(17)30(19-12-43-33(39)27(19)26)48-35-29(38)28(37)32-25(47-35)13-44-34(49-32)16-6-4-5-7-20(16)36/h4-11,19,25-30,32,34-38H,12-14H2,1-3H3/t19-,25?,26+,27-,28+,29+,30-,32?,34?,35-/m0/s1 |
InChI-Schlüssel |
YMQPCIXQSVBLRK-RVKKUCOHSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H](C7C(O6)COC(O7)C8=CC=CC=C8O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CC=C8O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



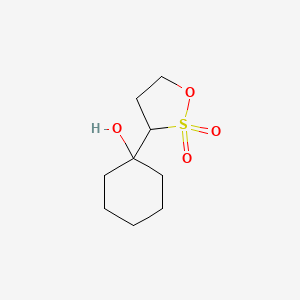
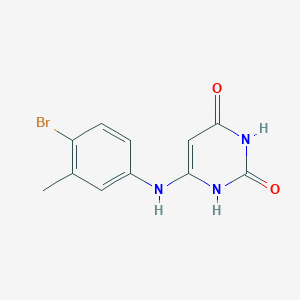
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
